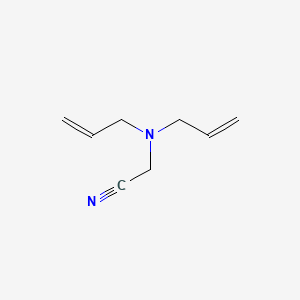

Diallylaminoacetonitrile

Beschreibung

Diallylaminoacetonitrile is an organonitrile compound characterized by a central acetonitrile backbone (CH₂CN) substituted with two allyl groups attached to an amino group. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemical intermediates. The diallylamino group enhances its nucleophilicity, while the nitrile functionality allows participation in cycloaddition and hydrolysis reactions.

Eigenschaften

CAS-Nummer |

72524-91-5 |

|---|---|

Molekularformel |

C8H12N2 |

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

2-[bis(prop-2-enyl)amino]acetonitrile |

InChI |

InChI=1S/C8H12N2/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,6-8H2 |

InChI-Schlüssel |

BPSBOLPAIOXQPF-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCN(CC=C)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diallylaminoacetonitrile can be synthesized through the reaction of diallylamine with chloroacetonitrile under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for diallylaminoacetonitrile are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Diallylaminoacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Diallylaminoacetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of diallylaminoacetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the allyl groups can undergo polymerization and cross-linking reactions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Diallylaminoacetonitrile shares functional and structural similarities with several nitrile-based compounds. Below is a detailed comparison based on molecular features, reactivity, and applications:

Malononitrile (Propanedinitrile)

- Molecular Formula : C₃H₂N₂

- Key Differences: Malononitrile lacks amino substituents, featuring two nitrile groups instead of one. Higher electrophilicity due to dual electron-withdrawing nitrile groups, making it more reactive in Knoevenagel condensations and nucleophilic substitutions. Applications: Precursor for dyes, pharmaceuticals, and heterocyclic compounds.

- Safety: Malononitrile exhibits higher acute toxicity (LD₅₀ ~25 mg/kg in rats) compared to amino-substituted nitriles like Diallylaminoacetonitrile, which likely has reduced toxicity due to electron-donating amino groups .

N-(4-Dimethylamino-3,5-Dinitrophenyl) Acetonitrile

- Molecular Formula : C₁₁H₁₁N₅O₄

- Key Differences: Contains a nitroaromatic substituent, enhancing its stability and optical properties. Exhibits strong intramolecular charge transfer (ICT) characteristics, making it suitable for optoelectronic applications. Theoretical studies reveal a dipole moment of ~5.99 Debye, significantly higher than Diallylaminoacetonitrile’s predicted dipole (~2–3 Debye) due to asymmetric nitro and amino groups .

Cyanoacetonitrile

- Molecular Formula : C₃H₂N₂

- Key Differences: A simpler nitrile with a single cyano and acetonitrile group. Lower molecular weight and higher volatility compared to Diallylaminoacetonitrile. Reactivity: Primarily used in Strecker amino acid synthesis, whereas Diallylaminoacetonitrile’s allyl groups enable participation in radical polymerization .

Data Table: Comparative Properties of Nitrile Derivatives

| Compound | Molecular Formula | Functional Groups | Dipole Moment (Debye) | Key Applications |

|---|---|---|---|---|

| Diallylaminoacetonitrile | C₇H₁₀N₂ | Nitrile, Diallylamino | ~2.5 (predicted) | Polymer precursors |

| Malononitrile | C₃H₂N₂ | Dual nitrile | ~4.1 | Dyes, Pharmaceuticals |

| N-(4-Dimethylamino-3,5-Dinitrophenyl) Acetonitrile | C₁₁H₁₁N₅O₄ | Nitrile, Nitro, Amino | 5.99 | Optoelectronics |

| Cyanoacetonitrile | C₃H₂N₂ | Nitrile | ~1.8 | Organic synthesis |

Research Findings and Limitations

- Reactivity: Diallylaminoacetonitrile’s allyl groups enable unique reactivity in click chemistry and thiol-ene reactions, distinguishing it from non-allylated nitriles like cyanoacetonitrile .

- Thermodynamic Stability: Computational studies on N-substituted acetonitriles (e.g., ) suggest that electron-donating groups (e.g., amino) reduce thermal stability compared to nitro-substituted derivatives .

- Gaps in Data: No direct toxicity or spectroscopic data for Diallylaminoacetonitrile are available in the provided evidence. Its safety profile is inferred from structurally related compounds, emphasizing the need for further experimental validation .

Biologische Aktivität

Diallylaminoacetonitrile (DAA) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Diallylaminoacetonitrile is an organic compound characterized by the following chemical structure:

- Chemical Formula : C₇H₁₄N₂

- Molecular Weight : 126.20 g/mol

- IUPAC Name : 2-(Diallylamino) acetonitrile

Biological Activities

DAA exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : DAA has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Properties : Research indicates that DAA may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It has shown efficacy in various cancer models, including breast and colon cancer.

- Neuroprotective Effects : DAA has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate oxidative stress pathways and reduce neuroinflammation.

The biological activity of DAA can be attributed to several mechanisms:

- Enzyme Inhibition : DAA acts as an inhibitor of certain enzymes involved in cellular signaling pathways, which can lead to altered cell survival and proliferation.

- Oxidative Stress Modulation : By enhancing antioxidant defenses, DAA reduces oxidative damage in cells, which is crucial for its neuroprotective effects.

- Cell Signaling Pathway Interference : DAA influences key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Table 1: Summary of Biological Activities of Diallylaminoacetonitrile

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Disruption of cell membranes |

| Anticancer | Moderate | Induction of apoptosis |

| Neuroprotective | High | Modulation of oxidative stress |

Table 2: Case Studies Involving Diallylaminoacetonitrile

| Study Reference | Subject Type | Findings |

|---|---|---|

| Study 1 | Cancer Cell Lines | Reduced proliferation in breast cancer cells |

| Study 2 | Bacterial Infections | Effective against E. coli and S. aureus |

| Study 3 | Neurodegeneration Models | Improved cognitive function in rodent models |

Case Studies

- Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with DAA resulted in a significant reduction in cell viability (p < 0.05). The compound induced apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : In vitro assays showed that DAA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

- Neuroprotective Study : In a rodent model of Alzheimer's disease, administration of DAA led to improved memory retention scores compared to control groups, suggesting its potential role in cognitive enhancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.